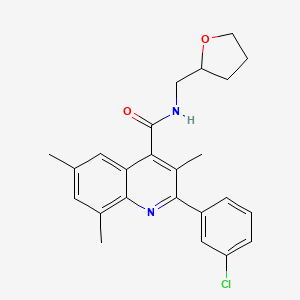![molecular formula C16H24N2O4S B4074028 1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate](/img/structure/B4074028.png)
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate
Vue d'ensemble
Description
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate, also known as MPTP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate is metabolized in the brain by MAO-B to form the toxic metabolite MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes selective destruction of these neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It is a potent inhibitor of MAO-B, which leads to an increase in dopamine levels in the brain. However, the toxic metabolite MPP+ causes selective destruction of dopaminergic neurons, leading to a reduction in dopamine levels. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate has several advantages for lab experiments. It is a well-established tool for creating animal models of Parkinson's disease, which allows researchers to study the disease and test potential treatments. However, this compound has several limitations. It is a potent neurotoxin that can cause selective destruction of dopaminergic neurons, which limits its use in animal experiments. Additionally, this compound has been found to be unstable and can degrade over time, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate. One direction is to develop new and more stable derivatives of this compound that can be used in animal experiments. Another direction is to study the mechanisms underlying the selective destruction of dopaminergic neurons by MPP+. This could lead to the development of new treatments for Parkinson's disease. Additionally, researchers could study the effects of this compound on other neurotransmitter systems in the brain, which could have implications for the treatment of other neurological disorders.
Applications De Recherche Scientifique
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate has been extensively used in scientific research as a tool to study the central nervous system. It has been found to be a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. This compound has been used to create animal models of Parkinson's disease, as it is known to cause selective destruction of dopaminergic neurons in the substantia nigra. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments.
Propriétés
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.C2H2O4/c1-13-3-5-14(6-4-13)17-12-2-9-16-10-7-15-8-11-16;3-1(4)2(5)6/h3-6,15H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFINGQIVYZTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)
![N-(4-acetylphenyl)-2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4073979.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4073988.png)

![ethyl 4-{[2-(2-fluorophenoxy)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4074004.png)
![2-chloro-N-{2-methoxy-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4074006.png)

![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4074011.png)

![2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4074020.png)
methanone](/img/structure/B4074022.png)
![3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)